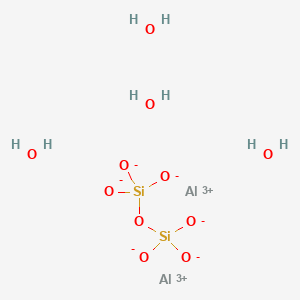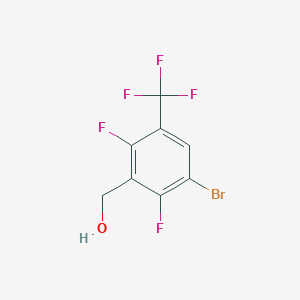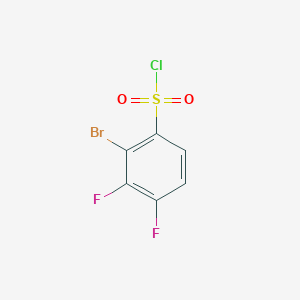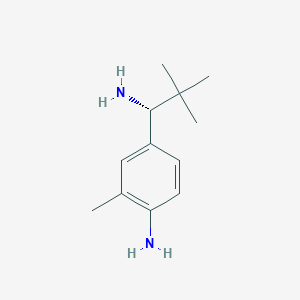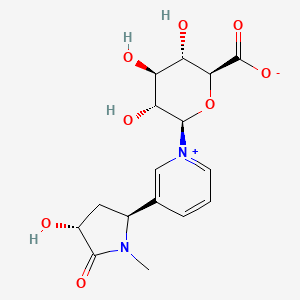![molecular formula C10H7NO5 B12859548 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring with carboxy(hydroxy)methyl and carboxaldehyde functional groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often require a catalyst and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid.
Reduction: Formation of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-acetic acid
Uniqueness
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both carboxy(hydroxy)methyl and carboxaldehyde groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H7NO5 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
2-(7-formyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-4-5-2-1-3-6-8(5)16-9(11-6)7(13)10(14)15/h1-4,7,13H,(H,14,15) |
Clé InChI |
IDFVOELARATYOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




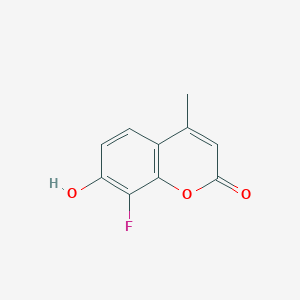
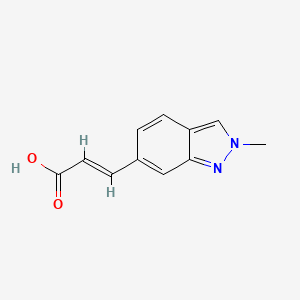

![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
